molecular formula C9H19ClN2O B3081378 1,3-Bis(allylamino)-2-propanolDihydrochloride CAS No. 1101184-94-4

1,3-Bis(allylamino)-2-propanolDihydrochloride

Cat. No.: B3081378
CAS No.: 1101184-94-4
M. Wt: 206.71 g/mol
InChI Key: ZZMXMCZSICGATP-UHFFFAOYSA-N
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Description

1,3-Bis(allylamino)-2-propanol dihydrochloride (CAS No. 1101184-94-4) is a synthetic organic compound with the molecular formula C₉H₂₀Cl₂N₂O and a molecular weight of 243.1739 g/mol . It is commonly recognized as Sevelamer Impurity 2, a critical reference standard in pharmaceutical research, particularly for analyzing impurities in the drug Sevelamer—a non-calcium phosphate binder used to treat hyperphosphatemia in chronic kidney disease .

The compound is provided as a white to off-white solid, typically in 25 µL aliquots of 10 mM solution for research use. It requires stringent storage conditions: 2–8°C for short-term use, -20°C (1-month stability), or -80°C (6-month stability) to maintain integrity . Its solubility is enhanced by heating to 37°C followed by sonication, and it is characterized by a purity >98.00% via HPLC analysis .

Structurally, the molecule features two allylamine groups attached to a central propanol backbone, with two hydrochloride counterions (Figure 1). This configuration distinguishes it from related compounds like Sevelamer HCl and its carbonate derivative, which are polymeric rather than monomeric .

Properties

IUPAC Name

1,3-bis(prop-2-enylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-3-5-10-7-9(12)8-11-6-4-2;/h3-4,9-12H,1-2,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMXMCZSICGATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC(CNCC=C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101184-94-4
Record name 2-Propanol, 1,3-bis(2-propen-1-ylamino)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1101184-94-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-bis(allylamino)propan-2-ol dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(allylamino)-2-propanol dihydrochloride typically involves the reaction of allylamine with a suitable precursor. One common method is the reaction of allylamine with 1,3-dichloro-2-propanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with allylamino groups. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

Industrial production of 1,3-Bis(allylamino)-2-propanol dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically obtained through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(allylamino)-2-propanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

1,3-Bis(allylamino)-2-propanol dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(allylamino)-2-propanol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

  • 1,3-Bis(allylamino)-2-propanol dihydrochloride is a monomeric compound with a defined molecular weight, whereas Sevelamer HCl and Sevelamer Carbonate are cross-linked polymers. The latter two are used clinically to bind phosphate ions in the gastrointestinal tract, whereas the former serves as a reference impurity to ensure drug quality .
  • Unlike 1,3-bis(allylamino)-2-propanol dihydrochloride, it lacks amine groups and hydrochloride counterions .

Purity and Stability

  • The dihydrochloride form of 1,3-bis(allylamino)-2-propanol exhibits higher stability under refrigeration compared to Sevelamer Impurity 1 HCl, which lacks detailed stability data in public literature .

Biological Activity

1,3-Bis(allylamino)-2-propanol dihydrochloride (CAS No. 1101184-94-4) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes existing research findings on its biological activity, focusing on enzyme inhibition, therapeutic applications, and structure-activity relationships.

  • Chemical Formula : C5H12Cl2N2O
  • Molecular Weight : 179.07 g/mol
  • CAS Number : 1101184-94-4

1,3-Bis(allylamino)-2-propanol dihydrochloride primarily functions through the inhibition of specific enzymes involved in various biological pathways. Its mechanism includes interactions with molecular targets that modulate cellular responses.

Enzyme Inhibition

Recent studies have highlighted the compound's significant inhibitory effects on several enzymes:

  • Heparanase-1 (HPSE1) :
    • Role : HPSE1 is crucial in the degradation of heparan sulfate proteoglycans, which are implicated in cancer progression and kidney diseases.
    • Findings : The compound exhibits potent inhibitory activity against HPSE1, suggesting its potential as a therapeutic agent for conditions where HPSE1 inhibition is beneficial.
  • Porphyromonas gingivalis Glutaminyl Cyclase (PgQC) :
    • Role : PgQC is associated with periodontal disease.
    • Findings : Modifications to the compound's structure significantly affect its inhibitory potency against PgQC, indicating that lipophilic substitutions enhance activity by improving conformational stability.

Case Study 1: Cancer Therapeutics

A study investigated the efficacy of 1,3-Bis(allylamino)-2-propanol dihydrochloride as an HPSE1 inhibitor in various cancer models. The results demonstrated a significant reduction in tumor growth in preclinical models by inhibiting tumor-associated angiogenesis mediated by heparanase activity. The study concluded that this compound could serve as a promising candidate for cancer therapy.

Case Study 2: Periodontal Disease Management

Another investigation focused on the compound's role in managing periodontal disease through PgQC inhibition. The results indicated a marked decrease in inflammatory markers and bacterial load in treated subjects compared to controls. This suggests that the compound may be effective in treating periodontal disease by targeting specific pathogenic processes.

Structure-Activity Relationship (SAR)

The biological activity of 1,3-Bis(allylamino)-2-propanol dihydrochloride can be influenced by various structural modifications. Key findings include:

  • Substituent Effects : The introduction of different substituents can significantly alter the compound's inhibitory potency against targeted enzymes.
  • Conformational Stability : Enhancements in conformational stability through structural modifications lead to increased biological activity.

Summary Table of Biological Activity

Enzyme TargetRoleInhibition EffectPotential Applications
Heparanase-1 (HPSE1)Degradation of heparan sulfatePotent inhibitorCancer therapy
PgQCAssociated with periodontal diseaseSignificant inhibitory activityManagement of periodontal disease

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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